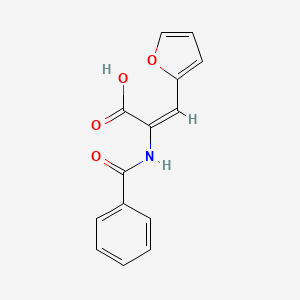

3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid

Description

Properties

Molecular Formula |

C14H11NO4 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

(E)-2-benzamido-3-(furan-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C14H11NO4/c16-13(10-5-2-1-3-6-10)15-12(14(17)18)9-11-7-4-8-19-11/h1-9H,(H,15,16)(H,17,18)/b12-9+ |

InChI Key |

XDKRSRYSRYRMTM-FMIVXFBMSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

Introduction of the Phenylformamido Group: This step involves the reaction of aniline with formic acid to form phenylformamide, which is then introduced to the furan ring through a condensation reaction.

Formation of the Prop-2-enoic Acid Moiety:

Industrial Production Methods

Industrial production of 3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under standard acid-catalyzed conditions. For example, reactions with methanol in the presence of dimethyl sulfate yield methyl esters. This transformation is critical for modifying solubility and bioavailability of derivatives.

Example reaction conditions :

text3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid + MeOH → Methyl ester derivative (60°C, 1h, dimethyl sulfate catalyst)[5].

Hydroarylation of the α,β-Unsaturated System

The α,β-unsaturated carboxylic acid system participates in hydroarylation reactions with arenes in Brønsted superacid (TfOH). This forms 3-aryl-3-(furan-2-yl)propanoic acid derivatives via electrophilic activation .

Key Reaction Data:

| Arene Substrate | Product Yield (%) | Conditions |

|---|---|---|

| Benzene | 65–78 | 0°C, 2h, TfOH |

| Toluene | 58–70 | 0°C, 2h, TfOH |

| Xylene | 52–68 | 0°C, 2h, TfOH |

Mechanistic studies using NMR and DFT calculations confirm that O,C-diprotonated intermediates (e.g., Ba , Bg ) are the reactive electrophilic species . These dications exhibit high electrophilicity indices (ω = 5.2–5.3 eV), facilitating C–C bond formation with electron-rich arenes .

Electrophilic Aromatic Substitution

The electron-rich furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation), though specific examples for this compound require further experimental validation. Theoretical studies suggest the furan’s C3 position is most reactive due to LUMO orbital contributions (~27–30%) .

Biological Activity of Derivatives

Hydroarylation products demonstrate significant antimicrobial activity:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 12–15 | 64 |

| Staphylococcus aureus | 10–13 | 64 |

| Escherichia coli | 8–11 | 64 |

These activities are attributed to the combined effects of the furan moiety and aryl substituents .

Protonation and Electrophilic Activation:

-

First Protonation :

-

Second Protonation :

Key Intermediates:

| Intermediate | Charge on C3 (e) | LUMO Contribution (%) | Electrophilicity Index (ω, eV) |

|---|---|---|---|

| Ba | +0.02 | 27 | 5.2 |

| Bg | +0.02 | 30 | 5.3 |

These intermediates enable regioselective hydroarylation via a Friedel-Crafts-like mechanism .

Scientific Research Applications

3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Furan-Phenyl Core

- 2-Cyano-3-[5-(3-trifluoromethyl-phenyl)-furan-2-yl]-acrylic acid (): Replaces the phenylformamido group with a cyano (-CN) and trifluoromethylphenyl (-CF₃) substituent. The electron-withdrawing -CF₃ group increases acidity (pKa ~2.5–3.0) compared to the formamido group (pKa ~4.5–5.0), altering solubility and reactivity .

- 3-Amino-3-[5-(2-trifluoromethylphenyl)-furan-2-yl]-propanoic acid (): Features an amino (-NH₂) group instead of formamido (-NHC(O)Ph). The amino group increases basicity (pKa ~9–10) and hydrogen-bond donor capacity, contrasting with the neutral hydrogen-bond acceptor nature of the formamido group. This substitution may enhance water solubility but reduce membrane permeability .

Backbone Modifications

- (E)-3-[4-[(1R)-6-Hydroxy-2-isobutyl-3,4-dihydro-1H-isoquinolin-1-yl]phenyl]prop-2-enoic acid (): Incorporates a complex isoquinoline ring system instead of a simple phenyl group. The hydroxyl (-OH) group introduces additional hydrogen-bonding sites, which are absent in the target compound .

Physicochemical Properties

- Spectroscopic Data :

- IR spectra of related compounds () show C=O stretches at 1680–1720 cm⁻¹ for esters and acids. The target compound’s formamido group would exhibit N-H stretches at ~3300 cm⁻¹ and C=O at ~1650 cm⁻¹ .

- ¹H NMR shifts for the α,β-unsaturated protons in similar acids appear at δ 6.5–7.5 ppm (), while formamido protons resonate at δ 8.0–8.5 ppm .

Biological Activity

3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid, with the chemical formula C14H11NO4, is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a phenylformamido group attached to a prop-2-enoic acid backbone. Its molecular weight is approximately 257.24 g/mol, and it is soluble in various organic solvents, making it suitable for diverse applications in medicinal chemistry.

Biological Activities

Research indicates that 3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid exhibits several biological activities:

Synthesis Routes

Several synthetic methods have been proposed for the preparation of 3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid. These methods often involve the reaction of furan derivatives with phenylformamide and subsequent modifications to enhance biological activity.

Comparative Analysis of Similar Compounds

To understand the uniqueness of 3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Furanyl)-acrylic acid | Contains furan and acrylic acid | Known for anti-inflammatory properties |

| Phenylfuranamide | Furan attached to an amide | Exhibits strong antimicrobial activity |

| Furan-based derivatives | Various substitutions on furan | Potentially broader pharmacological profiles |

The combination of the furan moiety with a phenylformamido group in this compound may enhance its biological activity compared to simpler derivatives.

Case Studies and Research Findings

Recent studies have focused on the enzyme inhibition properties of compounds structurally related to 3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid. For example, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. One derivative demonstrated potent inhibition with IC50 values significantly lower than that of standard compounds like kojic acid .

Additionally, molecular docking studies indicated that these compounds could effectively bind to both catalytic and allosteric sites of tyrosinase, suggesting potential therapeutic applications in skin pigmentation disorders .

Q & A

Advanced Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine lowest-energy conformers.

- Docking studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2).

- Pharmacophore mapping : Align furan and phenylformamido groups with known active sites .

What analytical techniques differentiate stereoisomers during synthesis?

Q. Methodological Guidance

- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to resolve enantiomers.

- VCD Spectroscopy : Compare experimental vs. calculated vibrational circular dichroism spectra.

- NOESY NMR : Identify through-space interactions between furan protons and the phenylformamido group .

How do substituent modifications (e.g., fluorination) impact bioactivity?

Advanced Research Question

Fluorination at the phenyl ring (meta/para positions) enhances metabolic stability but may reduce solubility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.